Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one

Synthetic intermediate Regioisomerism Pharmacophore design

Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one (CAS 2490420-63-6) is a spirocyclic small molecule (C11H11NO3, MW 205.21 g/mol) that fuses a 1,3-dioxolane ring with a partially hydrogenated quinoline scaffold bearing a ketone at the 8'-position. It belongs to the broader class of spiro[dioxolane-quinoline] compounds, which have been investigated as synthetic intermediates and as scaffolds in medicinal chemistry for targets including lipoxygenases and receptor tyrosine kinases.

Molecular Formula C11H11NO3
Molecular Weight 205.213
CAS No. 2490420-63-6
Cat. No. B2816175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one
CAS2490420-63-6
Molecular FormulaC11H11NO3
Molecular Weight205.213
Structural Identifiers
SMILESC1CC2(C3=C(C1=O)N=CC=C3)OCCO2
InChIInChI=1S/C11H11NO3/c13-9-3-4-11(14-6-7-15-11)8-2-1-5-12-10(8)9/h1-2,5H,3-4,6-7H2
InChIKeyPVQGANNPJVKETM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one (CAS 2490420-63-6): Chemical Identity and Class Context for Procurement Decisions


Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one (CAS 2490420-63-6) is a spirocyclic small molecule (C11H11NO3, MW 205.21 g/mol) that fuses a 1,3-dioxolane ring with a partially hydrogenated quinoline scaffold bearing a ketone at the 8'-position . It belongs to the broader class of spiro[dioxolane-quinoline] compounds, which have been investigated as synthetic intermediates and as scaffolds in medicinal chemistry for targets including lipoxygenases [1] and receptor tyrosine kinases [2]. This compound is listed as a discrete catalog item by multiple chemical suppliers but has been marked as discontinued by at least one major vendor, indicating constrained commercial availability that procurement teams must actively verify .

Why Generic Substitution of Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one Is Not Supported by Evidence


Within the spiro[dioxolane-quinoline] family, small structural variations—such as the position of the carbonyl group, the degree of quinoline ring saturation, and the spiro-junction connectivity—produce distinct chemical entities with non-interchangeable properties [1]. For example, the regioisomer 1'H-spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one (CAS 6539-13-5) places the carbonyl at the 2'-position on the quinoline ring (forming a lactam), whereas the target compound carries an 8'-ketone on a dihydroquinoline ring, yielding different hydrogen-bonding capacity, electronic character, and predicted physicochemical descriptors . Similarly, the more highly saturated analog 1,5,7,8-tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one (CAS 120686-08-0) has an additional two hydrogen atoms (C11H13NO3, MW 207.23), a measured melting point of 250 °C (decomposition), and distinct solubility and stability profiles . Procurement of a non-identical spirocyclic quinoline will introduce an uncontrolled variable into any synthetic sequence or biological assay where the specific 8'-keto dihydroquinoline architecture is required. Currently, no published head-to-head studies compare these analogs under identical conditions, so any substitution is an unvalidated risk.

Quantitative Differentiation Evidence for Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one vs. Closest Analogs


Regioisomeric Differentiation: 8'-Keto Dihydroquinoline vs. 2'-Lactam Quinoline Architecture

The target compound is a constitutional isomer of 1'H-spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one (CAS 6539-13-5): both share the formula C11H11NO3 and molecular weight 205.21 g/mol, but differ in the placement and nature of the carbonyl group . The target compound presents an 8'-ketone on a 6,7-dihydroquinoline ring (SMILES: O=C1CCC2(OCCO2)c2cccnc21), whereas the comparator is a 2'-lactam (cyclic amide) on a 1,3-dihydroquinoline . This shifts the hydrogen-bond donor/acceptor profile: the target compound has one N–H donor and four H-bond acceptors (three O, one N), while the lactam isomer has both N–H donor and carbonyl acceptor within the amide group, altering its interaction geometry. Predicted polar surface area (PSA) for CAS 6539-13-5 is 47.56 Ų ; no experimental PSA or LogP is reported for the target compound, but calculated descriptors from the SMILES structure indicate a distinct spatial and electronic profile that cannot be assumed equivalent without measurement.

Synthetic intermediate Regioisomerism Pharmacophore design

Saturation State Differentiation: Dihydroquinoline vs. Tetrahydroquinoline Analogs

The target compound retains a partially unsaturated 6,7-dihydroquinoline ring, whereas the closely related analog 1,5,7,8-tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one (CAS 120686-08-0) is more highly saturated (C11H13NO3 vs. C11H11NO3; MW 207.23 vs. 205.21) . The additional two hydrogen atoms in the tetrahydro analog eliminate one double bond from the quinoline system, reducing the molecular polarizability and altering the spectroscopic signature. Experimentally, CAS 120686-08-0 exhibits a melting point of 250 °C (with decomposition) and a predicted boiling point of 493.7±45.0 °C, density of 1.30±0.1 g/cm³, and pKa of 12.91±0.20 . In contrast, the target compound has no reported melting point, boiling point, or density in authoritative databases—all listed as N/A —suggesting either thermal lability precluding standard measurement or incomplete characterization. This absence of basic thermophysical data is a procurement-significant signal: researchers must independently verify identity, purity, and handling conditions.

Oxidation state Physicochemical properties Stability

Market Availability and Supply-Chain Status: Discontinued Product with Unvalidated Alternatives

The target compound was previously listed by CymitQuimica (Biosynth brand) under reference 3D-QZD42063 as a 25 mg unit with minimum 95% purity, but the product status is explicitly marked 'Discontinued' . By comparison, the tetrahydro analog (CAS 120686-08-0) is actively stocked by multiple vendors including Bidepharm (95% purity with batch-specific NMR, HPLC, GC reports) and MolCore (NLT 98% purity, ISO-certified) . The fully saturated octahydro analog (CAS 1511270-94-2) is also commercially available (C11H19NO2, MW 197.27, min 95% purity) from CymitQuimica . The target compound thus occupies a procurement niche with constrained supply, whereas structurally related analogs are readily accessible with documented quality-control specifications.

Chemical sourcing Supply chain Vendor qualification

Patent Landscape: Scaffold Privilege for Lipoxygenase and Kinase Inhibition Without Compound-Specific Data

The spiro[dioxolane-dihydroquinoline] scaffold appears in two major patent families. WO2006093548A1 claims spiro-heterocyclic dihydroquinolines as lipoxygenase inhibitors for cancer, inflammation, and autoimmune diseases [1]. US 2012/0165371 A1 discloses spiro-substituted compounds as angiogenesis inhibitors targeting receptor tyrosine kinases, with example compounds exhibiting IC50 values from sub-nanomolar to micromolar ranges against various kinases [2]. However, neither patent specifically names the target compound as an exemplified or tested entity; the target compound's CAS number (2490420-63-6) postdates both filings, and the 8'-keto substitution pattern is not explicitly recited in the Markush structures. Therefore, any inference of biological activity for the target compound based on these patents is speculative and unvalidated by direct experimental data. This stands in contrast to the broader spiroquinoline class, where antioxidant IC50 values of 41.84 ± 0.25 μM (ABTS) and 90.10 ± 0.70 μM (DPPH) have been reported for structurally distinct spiroquinoline derivatives using ascorbic acid as a standard [3].

Lipoxygenase inhibition Angiogenesis Tyrosine kinase

Evidence-Backed Application Scenarios for Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one Procurement


Synthetic Intermediate Requiring a Specific 8'-Keto Dihydroquinoline Spiro Junction

The target compound is structurally defined as a synthetic intermediate when a reaction sequence specifically requires a spirocyclic 6,7-dihydroquinoline bearing an 8'-ketone group. This substitution pattern cannot be replicated by the 2'-lactam regioisomer (CAS 6539-13-5) or the more saturated tetrahydro analogs (CAS 120686-08-0). The SMILES string (O=C1CCC2(OCCO2)c2cccnc21) confirms the unique connectivity needed for downstream transformations such as enolate chemistry, reductive amination at the ketone, or cycloaddition reactions at the dihydroquinoline double bond . Procurement for this purpose must include independent identity verification (NMR, HRMS) given the absence of published characterization data beyond the molecular formula .

Exploratory Medicinal Chemistry SAR Around Spirocyclic Quinoline Scaffolds

In a medicinal chemistry program exploring structure-activity relationships of spirocyclic quinoline derivatives for kinase or lipoxygenase targets, the target compound provides a differentiated vector at the spiro center compared to the tetrahydro analog (CAS 120686-08-0). The 6,7-dihydroquinoline retains one double bond, offering a distinct π-system for potential target engagement that the fully saturated octahydro analog (CAS 1511270-94-2) lacks. Although no direct target-binding data exist for this compound, class-level patent disclosures indicate that spiro-dihydroquinoline scaffolds can achieve kinase inhibition in the sub-nanomolar to micromolar range [1], making this compound a rational inclusion in a diversity-oriented screening library where the 8'-keto substitution is the variable of interest.

Custom Synthesis Sourcing for Discontinued Building Blocks with Verified Purity

The confirmed discontinuation of the CymitQuimica listing (Ref. 3D-QZD42063, 25 mg, min 95%) makes this compound a custom-synthesis procurement target. Organizations requiring this exact structure must commission a GMP or research-grade synthesis with a contract research organization (CRO), specifying identity confirmation by 1H/13C NMR and HRMS, and purity determination by HPLC (target ≥95%). The comparator CAS 120686-08-0 (Bidepharm, 95% with NMR/HPLC/GC batch reports [1]) demonstrates the quality-control standard that any custom synthesis of the target compound should meet or exceed.

Quote Request

Request a Quote for Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.